1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
Description
The compound “1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one” features a unique 6-azaspiro[2.5]octane core substituted with two fluorine atoms at the 1-position and a ketone-linked 3-(trifluoromethyl)phenyl group. This structure combines conformational rigidity (from the spirocyclic system) with strong electron-withdrawing effects (from the trifluoromethyl and difluoro groups), making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5NO/c17-15(18)10-14(15)4-6-22(7-5-14)13(23)9-11-2-1-3-12(8-11)16(19,20)21/h1-3,8H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPNHVZDTLJIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a novel compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and the presence of difluoro and trifluoromethyl groups suggest interesting biological activities that merit exploration. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 293.35 g/mol. The structure includes a spirocyclic azaspiro ring, which is known for its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor function, influencing various biochemical pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.
Neuroprotective Effects
The presence of the azaspiro structure may confer neuroprotective properties. Compounds with similar frameworks have been investigated for their effects on neurodegenerative diseases, suggesting that this compound could be a candidate for further research in neuroprotection.
Study on Enzymatic Activity
A recent study investigated the enzymatic activity of related compounds using recombinant E. coli cells to assess their ability to reduce carbonyl compounds to alcohols. This biotransformation process highlighted the potential for using such compounds in synthetic biology applications .
| Compound | Enzyme Used | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| 3'-(Trifluoromethyl)acetophenone | Carbonyl reductase | 99% | >99.9% |
Pharmacological Investigations
Pharmacological studies have explored various derivatives of azaspiro compounds for their therapeutic applications. These investigations typically focus on their interactions with neurotransmitter systems or their ability to inhibit specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Key Observations :
- Replacement of the trifluoromethylphenyl group with bromophenyl or sulfonylphenyl alters electronic properties and reactivity. For example, bromine facilitates Suzuki-Miyaura coupling, while sulfonyl groups enhance metabolic stability .
Ethanone-Linked Trifluoromethylphenyl Derivatives
Key Observations :
- The ethanone linker in the target compound provides a stable carbonyl group for hydrogen bonding, contrasting with the ethynyl linker in compound 1h, which prioritizes π-conjugation .
- Derivatives like compound 81 () exhibit higher crystallinity (m.p. 58–59°C) due to the dihydroisoxazole ring, whereas the target compound’s spirocyclic core may reduce crystallinity, favoring amorphous solid forms .
Fluorinated Analogues in Medicinal Chemistry
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs, aligning with trends seen in QD17 () .
- Fluorination at the spirocyclic core (1,1-difluoro) may reduce metabolic degradation by cytochrome P450 enzymes, a feature leveraged in drug design .
Q & A
Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?
The synthesis involves a multi-step process starting with the formation of the azaspiro core via cyclization reactions, followed by fluorination and coupling with the 3-(trifluoromethyl)phenyl moiety. Key steps include:
- Spirocycle formation : Intramolecular cyclization using bases like K₂CO₃ or DBU under reflux conditions.
- Difluoro introduction : Fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are used to replace hydroxyl or carbonyl groups.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via ¹⁹F NMR and ¹³C NMR to confirm regioselectivity .
Q. How is the compound’s structure validated post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to identify proton environments, carbon frameworks, and fluorine substitution patterns.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Provides definitive 3D conformation and bond angles .
Q. What analytical techniques assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify purity (>95% typically required for biological studies).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere.
- Accelerated stability studies : Exposure to heat (40–60°C), humidity (75% RH), and light to predict shelf-life .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence spirocyclic ring formation?
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions.
- Catalysts : Lewis acids like BF₃·OEt₂ stabilize transition states during spiro-ring closure.
- Temperature : Elevated temperatures (80–100°C) reduce reaction times but risk decomposition. Example: Optimizing DAST-mediated fluorination at 0°C minimizes byproducts compared to room temperature .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels for cytotoxicity assays).
- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to putative targets.
- Metabolite profiling : LC-MS/MS identifies if instability or metabolism alters activity .
Q. How does fluorination impact pharmacokinetic properties?
- Lipophilicity : LogP increases by ~0.5–1.0 per fluorine atom, enhancing membrane permeability.
- Metabolic stability : Fluorine resists CYP450-mediated oxidation, prolonging half-life (t₁/₂).
- Bioavailability : Balance between solubility (lowered by trifluoromethyl groups) and permeability determines oral absorption .
Q. What computational methods predict conformational effects on bioactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., kinases, GPCRs).
- MD simulations : GROMACS or AMBER assess spirocyclic ring flexibility and solvent interactions over 100-ns trajectories.
- QSAR : Regression models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How are stability challenges addressed during long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis and photodegradation.
- Excipient screening : Co-formulation with cyclodextrins or polyethylene glycols (PEG) enhances aqueous stability.
- Hygroscopicity management : Storage with desiccants (silica gel) at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
